molecular formula C18H21N3O4S2 B3003411 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide CAS No. 888413-15-8

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide

Cat. No.: B3003411
CAS No.: 888413-15-8
M. Wt: 407.5
InChI Key: ZIPLFXRECYFBTE-UHFFFAOYSA-N
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Description

2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with a carboxamide group and a benzamido group linked to a sulfonylated 3-methylpiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

    Introduction of the Carboxamide Group: The carboxamide group is usually introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

    Sulfonylation of 3-Methylpiperidine: The 3-methylpiperidine is sulfonylated using sulfonyl chlorides under basic conditions, typically with a base like triethylamine.

    Coupling of the Benzamido Group: The benzamido group is introduced through an amide bond formation between the sulfonylated 3-methylpiperidine and a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, often forming sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The benzamido group can participate in nucleophilic aromatic substitution reactions, especially if electron-withdrawing groups are present on the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Amines from the reduction of the carboxamide group.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of sulfonylated piperidine derivatives with biological macromolecules. It may also serve as a lead compound in the development of new drugs.

Medicine

Medicinally, this compound is of interest due to its potential pharmacological activities. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide would depend on its specific biological target. Generally, compounds with sulfonylated piperidine moieties can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The thiophene ring and benzamido group may also contribute to binding interactions with the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-2-carboxamide: Similar structure but with the carboxamide group at a different position on the thiophene ring.

    2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)furan-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

    2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 2-(4-((3-Methylpiperidin-1-yl)sulfonyl)benzamido)thiophene-3-carboxamide lies in its specific combination of functional groups and their positions on the thiophene ring. This unique arrangement can lead to distinct chemical reactivity and biological activity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-12-3-2-9-21(11-12)27(24,25)14-6-4-13(5-7-14)17(23)20-18-15(16(19)22)8-10-26-18/h4-8,10,12H,2-3,9,11H2,1H3,(H2,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPLFXRECYFBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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